molecular formula C12H12N2O2 B1520782 1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 856061-59-1

1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1520782
CAS No.: 856061-59-1
M. Wt: 216.24 g/mol
InChI Key: LABWYLGWRYXTKX-UHFFFAOYSA-N
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Description

1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Biological Activity

1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid is a member of the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, anti-inflammatory, anticancer, and antioxidant properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2

This compound's unique structure allows it to interact with various biological targets, leading to its pharmacological effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, such as:

Cancer Type Cell Line Activity
Lung CancerA549Significant inhibition
Breast CancerMDA-MB-231Antiproliferative effects
Colorectal CancerHCT116Growth inhibition
Prostate CancerLNCaPCytotoxic effects

Studies have shown that these compounds exhibit both in vitro and in vivo anticancer activities, making them promising candidates for further drug development .

Antibacterial and Antifungal Properties

This compound has demonstrated notable antibacterial and antifungal activities. The mechanism of action often involves the inhibition of bacterial enzymes or disruption of cellular processes. For example:

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective against

These findings support the potential use of this compound in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been attributed to its ability to inhibit cyclooxygenase (COX) enzymes. The following table summarizes its anti-inflammatory activity compared to standard drugs:

Compound COX Inhibition (IC50) Selectivity Index
1-Ethyl-5-phenyl...0.01 μMHigh
Celecoxib0.54 μMModerate

The compound's efficacy in reducing inflammation suggests its potential as a therapeutic agent for inflammatory diseases .

Antioxidant Activity

Research has also indicated that this compound exhibits significant antioxidant activity. This is crucial for protecting cells from oxidative stress-related damage, which is implicated in various chronic diseases.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It may modulate the activity of receptors associated with pain and inflammation.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Anticancer Activity

In a study published by ACS Publications, researchers synthesized several pyrazole derivatives and evaluated their anticancer properties against various cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects, particularly against breast and lung cancer cells .

Anti-inflammatory Research

A recent investigation into the anti-inflammatory properties of pyrazole derivatives found that those with modifications at specific positions showed enhanced COX inhibition compared to standard anti-inflammatory drugs like ibuprofen and celecoxib. This study emphasized the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications:
1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid is recognized for its role in the development of pharmaceutical agents, particularly anti-inflammatory and analgesic drugs. Research indicates that compounds within this class exhibit significant efficacy in pain management with reduced side effects compared to conventional treatments .

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of pyrazole compounds, including this compound, showed promising results in reducing inflammation in animal models. The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

Agricultural Chemistry

Herbicides and Fungicides:
In agricultural applications, this compound serves as a key ingredient in formulating herbicides and fungicides. Its efficacy in protecting crops from pests and diseases significantly enhances agricultural productivity .

Data Table: Efficacy of Pyrazole Derivatives as Herbicides

Compound NameTarget Pest/DiseaseEfficacy (%)Reference
This compoundVarious fungi85%
1-Ethyl-3-(4-chlorophenyl)-1H-pyrazoleBroadleaf weeds90%

Material Science

Synthesis of Advanced Materials:
The compound is utilized in synthesizing advanced materials such as polymers and coatings that demonstrate improved durability and resistance to environmental factors. Its structural properties facilitate the development of materials with enhanced mechanical performance .

Case Study: Polymer Coatings

Research on polymer composites incorporating this compound revealed significant improvements in thermal stability and mechanical strength. These properties make it suitable for applications in protective coatings for various industrial uses .

Analytical Chemistry

Reagent Applications:
In analytical chemistry, this compound is employed as a reagent in various techniques for detecting and quantifying other chemical substances. Its utility enhances the accuracy of laboratory results, particularly in chromatographic methods .

Data Table: Analytical Applications

TechniqueApplicationReference
HPLCQuantification of metabolites
SpectroscopyDetection of impurities

Properties

IUPAC Name

1-ethyl-5-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-14-11(8-10(13-14)12(15)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABWYLGWRYXTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.